molecular formula C₂₃H₄₃D₃O₂ B1162312 2-Decyldodecanoic Acid Methyl-d3 Ester

2-Decyldodecanoic Acid Methyl-d3 Ester

Cat. No.: B1162312
M. Wt: 357.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Nomenclature Variations

The systematic IUPAC name for the non-deuterated form is methyl 2-decyldodecanoate , denoting a dodecanoic acid backbone substituted with a decyl group at the second carbon, esterified with methanol. For the deuterated derivative, the name becomes methyl-d3 2-decyldodecanoate , reflecting the replacement of three hydrogen atoms with deuterium in the methyl group of the ester moiety. Alternative nomenclature includes:

  • Methyl 2-decyldodecanoate-d3 (emphasizing isotopic labeling)
  • Dodecanoic acid, 2-decyl-, methyl-d3 ester (CAS-style inverted naming).

The structural specificity arises from the branched alkyl chain (2-decyldodecyl) and the isotopically labeled methoxy group, which distinguishes it from non-deuterated analogs.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of the deuterated compound is C23H43D3O2 , with a monoisotopic mass of 357.39 g/mol (calculated using exact masses: 12C = 12.0000, 1H = 1.007825, 2D = 2.014102, 16O = 15.994915). The isotopic distribution differs significantly from the non-deuterated form (C23H46O2, molecular weight 354.61 g/mol) due to the presence of three deuterium atoms.

Table 1: Isotopic Composition Comparison
Property Non-Deuterated Form Deuterated Form (d3)
Molecular Formula C23H46O2 C23H43D3O2
Exact Mass (g/mol) 354.349 357.390
% Deuterium Incorporation 0% 100% at methyl group

The deuterium labeling enhances mass spectrometric detection by introducing a distinct isotopic signature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • 1H NMR : The non-deuterated form shows characteristic signals for the methyl ester (–OCH3) at δ 3.65 ppm (singlet) and the branched methylene (–CH(CH2)9CH3) at δ 1.26–1.30 ppm. In the deuterated analog, the –OCD3 group eliminates the 1H signal at δ 3.65 ppm, confirmed by 2H decoupling experiments.
  • 13C NMR : The ester carbonyl appears at δ 174.2 ppm, while the deuterated methyl group (–OCD3) exhibits a shifted signal at δ 51.8 ppm (vs. δ 52.1 ppm for –OCH3).
Fourier-Transform Infrared (FT-IR)

Key absorptions include:

  • C=O stretch : 1745 cm−1 (ester carbonyl).
  • C–D stretch : 2200–2100 cm−1 (weak, overlapping with C–H stretches in non-deuterated regions).
Mass Spectrometry
  • Electron Ionization (EI-MS) : The molecular ion peak for the deuterated form appears at m/z 357.4 (C23H43D3O2+), with fragmentation patterns showing losses of –OCD3m/z 52) and the decyl side chain.
  • High-Resolution MS (HRMS) : Calculated for C23H43D3O2+: 357.3901; observed: 357.3898.

X-ray Crystallography and Conformational Analysis

While no direct crystallographic data exists for 2-decyldodecanoic acid methyl-d3 ester, related esters (e.g., methyl laurate) adopt extended zigzag conformations in the solid state, stabilized by van der Waals interactions between alkyl chains. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts:

  • Torsional Angles : The ester group (–COO–) and branched alkyl chain exhibit minimal steric hindrance, favoring a planar geometry.
  • Deuterium Effects : Isotopic substitution does not alter bond lengths but slightly reduces vibrational frequencies in the –OCD3 group.
Figure 1: Predicted Conformation
(C23H43D3O2)  
Branch Point: C2–(C1)  
Ester Group: Planar (dihedral angle C1–C2–O–C = 180°)  
Alkyl Chains: Anti-periplanar arrangement  

Properties

Molecular Formula

C₂₃H₄₃D₃O₂

Molecular Weight

357.63

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-Decyldodecanoic Acid Methyl-d3 Ester and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C27H51D3O2 413.73 Branched-chain deuterated methyl ester; 3 deuterium atoms at methyl group Synthesis of deuterated muramyldipeptide derivatives for immune research
Methyl 2-Decyl-3-Hydroxytetradecanoate C25H50O3 398.67 Hydroxyl group at C3; non-deuterated methyl ester Potential use in lipid metabolism studies (exact application unspecified)
Dodecanoic Acid Methyl Ester C13H26O2 214.34 Linear chain; non-deuterated methyl ester Reference standard in lipid analysis and industrial applications
3-Tridecylhexadecanoic Acid Methyl-d3 Ester Not explicitly provided Not provided Deuterated methyl ester with longer alkyl chains (C13 and C16) Used as a labeled standard in lipidomics (exact use inferred from context)
2,4-Decadienoic Acid Methyl Ester C11H18O2 182.30 Unsaturated (two double bonds); short-chain ester Flavor/fragrance industry; biochemical studies of unsaturated lipids
2,2-Dimethyl-3-Butenoic Acid Methyl-d3 Ester C7H8D3O2 ~143.18 (estimated) Branched chain with double bond; deuterated methyl ester Internal standard in mass spectrometry for small-molecule analysis

Key Findings from Comparative Analysis

Deuterated vs. Non-Deuterated Analogs: The presence of deuterium in this compound distinguishes it from non-deuterated analogs like Methyl 2-Decyl-3-Hydroxytetradecanoate. Deuterated compounds are essential for isotopic labeling in pharmacokinetic and metabolic studies due to their negligible biochemical interference and enhanced detectability in mass spectrometry .

Chain Length and Branching: Compared to shorter-chain esters (e.g., Dodecanoic Acid Methyl Ester), this compound’s longer, branched alkyl chains (C10 and C12) increase lipophilicity, making it suitable for membrane-associated studies .

Functional Group Variations: The hydroxyl group in Methyl 2-Decyl-3-Hydroxytetradecanoate introduces polarity, altering solubility and reactivity compared to the non-polar deuterated ester . Unsaturated esters like 2,4-Decadienoic Acid Methyl Ester exhibit lower thermal stability but higher reactivity in oxidation studies .

Application-Specific Design: Deuterated esters with complex branching (e.g., 3-Tridecylhexadecanoic Acid Methyl-d3 Ester) are tailored for niche lipidomic applications, whereas this compound is optimized for immunostimulatory derivative synthesis .

Preparation Methods

Direct Esterification via Silver Salt Alkylation

A widely validated method involves reacting the silver salt of 2-decyldodecanoic acid with methyl-d3 iodide (CD3I). This approach, adapted from deuterated laurate syntheses, proceeds via nucleophilic substitution:

Ag(O2C-C22H43)+CD3ICD3O2C-C22H43+AgI\text{Ag(O}2\text{C-C}{22}\text{H}{43}) + \text{CD}3\text{I} \rightarrow \text{CD}3\text{O}2\text{C-C}{22}\text{H}{43} + \text{AgI}

Key Parameters :

  • Temperature : 70–80°C under anhydrous conditions.

  • Yield : 75–85% with isotopic purity >98%.

  • Purification : Distillation under reduced pressure (0.5–1.0 mmHg) removes unreacted CD3I and AgI.

This method is favored for its simplicity but requires rigorous exclusion of moisture to prevent hydrolysis of CD3I.

Transesterification of Triglycerides with Deuterated Methanol

Adapting biodiesel production techniques, branched triglycerides (e.g., 2-decyldodecanoyl-rich oils) undergo base-catalyzed transesterification with deuterated methanol (CD3OD):

Triglyceride+3CD3OHNaOH3CD3O2C-C22H43+Glycerol\text{Triglyceride} + 3\text{CD}3\text{OH} \xrightarrow{\text{NaOH}} 3\text{CD}3\text{O}2\text{C-C}{22}\text{H}_{43} + \text{Glycerol}

Optimization Insights :

  • Methanol Ratio : 20–25 wt% CD3OD relative to triglyceride ensures >90% conversion.

  • Catalyst : 1.0–1.5 wt% NaOH minimizes saponification.

  • Isotopic Dilution Risk : Excess CD3OD (≥3:1 molar ratio) suppresses re-esterification with non-deuterated byproducts.

While scalable, this route demands high-purity CD3OD and may require post-reaction distillation to isolate the ester from glycerol and soap byproducts.

Stepwise Synthesis via Malonic Ester Alkylation

For enhanced regiocontrol, a malonic ester intermediate is alkylated sequentially with decyl and dodecyl halides, followed by deuterated esterification:

Step 1 : Diethyl malonate alkylation:

CH2(CO2Et)2+C10H21BrC10H21CH(CO2Et)2\text{CH}2(\text{CO}2\text{Et})2 + \text{C}{10}\text{H}{21}\text{Br} \rightarrow \text{C}{10}\text{H}{21}\text{CH}(\text{CO}2\text{Et})_2

Step 2 : Second alkylation with C12H25Br.
Step 3 : Hydrolysis and decarboxylation to 2-decyldodecanoic acid.
Step 4 : Esterification with CD3I as in Section 1.1.

Advantages :

  • Enables precise branching at the 2-position.

  • Isotopic purity >99% achievable via deuterated methyl halides.

Challenges :

  • Multi-step synthesis reduces overall yield (~50–60%).

  • Requires careful purification after each alkylation to prevent cross-contamination.

Critical Analysis of Deuterium Incorporation Strategies

Homolytic Halogen Addition for Methyl-d3 Labeling

Building on free-radical mechanisms, methyl-d3 groups are introduced via homolytic addition of CD3I to unsaturated intermediates. For example, silver acetylides derived from 2-decyldodecynoic acid react with CD3I at 75°C:

RC≡CAg+CD3IRC≡C-CD3+AgI\text{RC≡CAg} + \text{CD}3\text{I} \rightarrow \text{RC≡C-CD}3 + \text{AgI}

Subsequent hydrogenation yields the saturated ester. This method avoids isotopic dilution but is limited by moderate yields (40–50%).

Reductive Deuteration of Halogenated Precursors

Adapting strategies from deuterated methylaspartate synthesis, brominated intermediates (e.g., 2-bromo-2-decyldodecanoate) undergo reductive deuteration with tributyltin deuteride (Bu3SnD):

RBr+Bu3SnDRD+Bu3SnBr\text{RBr} + \text{Bu}3\text{SnD} \rightarrow \text{RD} + \text{Bu}3\text{SnBr}

Conditions :

  • Radical initiator (e.g., AIBN) at 55°C in benzene.

  • Yields: 50–60% with 95–97% deuterium incorporation.

This route is ideal for late-stage deuteration but requires toxic tin reagents and rigorous purification.

Comparative Evaluation of Methods

MethodYield (%)Isotopic Purity (%)ScalabilityCost Efficiency
Silver Salt Alkylation75–8598–99ModerateHigh
Transesterification80–9090–95HighModerate
Malonic Ester Alkylation50–6099LowLow
Reductive Deuteration50–6095–97ModerateHigh

Key Findings :

  • Silver salt alkylation balances yield and purity, making it the most industrially viable.

  • Transesterification excels in scalability but risks isotopic dilution.

  • Malonic ester routes offer maximal regiocontrol at the expense of efficiency.

Challenges and Mitigation Strategies

Isotopic Purity Degradation

Hydrolysis of CD3I or residual moisture during esterification can introduce non-deuterated methyl groups. Solutions include:

  • Anhydrous Conditions : Use of molecular sieves or inert atmospheres.

  • Excess CD3I : 1.5–2.0 equivalents to drive reaction completion.

Byproduct Formation in Transesterification

Soap formation from free fatty acids is minimized by:

  • Low Catalyst Loadings : ≤1.0 wt% NaOH.

  • Acid Pretreatment : Free fatty acids are esterified with H2SO4 prior to transesterification.

Q & A

Q. How can process engineering principles be applied to scale up the synthesis of this compound while maintaining isotopic integrity?

  • Methodological Answer : Implement continuous-flow reactors with precise temperature/pressure controls to minimize side reactions. Use membrane separation technologies (e.g., nanofiltration) for solvent recovery and deuterium retention. Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.